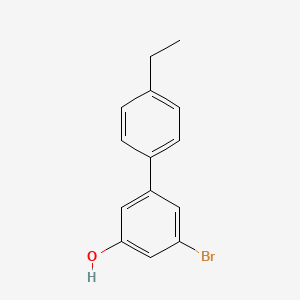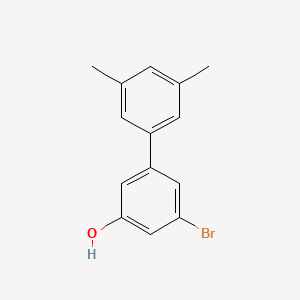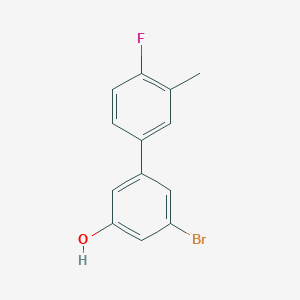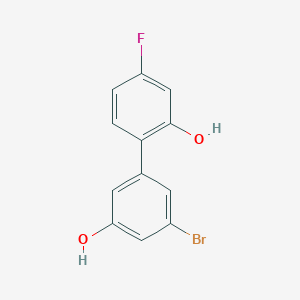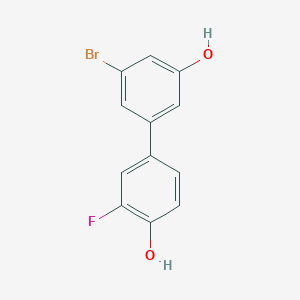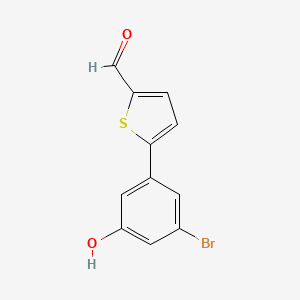
3-Bromo-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% (3-Br-5-F-5-OH-Phenol) is a synthetic compound that has been widely used in scientific research. It is a brominated derivative of phenol and is a white, crystalline solid. 3-Br-5-F-5-OH-Phenol has a molecular weight of 287.98 g/mol and a melting point of 91-93°C. It is soluble in dimethyl sulfoxide (DMSO) and methanol, and is insoluble in water.
Applications De Recherche Scientifique
3-Br-5-F-5-OH-Phenol has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a fluorescent probe for the detection of biological molecules. It has also been used in the synthesis of a variety of compounds, including quinolines, chalcones, and phenylthioethers.
Mécanisme D'action
3-Br-5-F-5-OH-Phenol is believed to act as a substrate for enzyme-catalyzed reactions by binding to the active site of the enzyme. This binding is thought to induce a conformational change in the enzyme, which then facilitates the reaction.
Biochemical and Physiological Effects
3-Br-5-F-5-OH-Phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase, lipoxygenase, and thromboxane synthase. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Br-5-F-5-OH-Phenol in laboratory experiments has several advantages. It is a stable compound that is easy to store and handle, and it is soluble in a variety of organic solvents. Additionally, it is relatively inexpensive and widely available. The main limitation of 3-Br-5-F-5-OH-Phenol is its low solubility in water, which can limit its use in certain types of experiments.
Orientations Futures
There are a variety of potential future directions for research involving 3-Br-5-F-5-OH-Phenol. This compound could be further investigated for its potential therapeutic applications, such as its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it could be used as a substrate for the synthesis of a variety of compounds, such as quinolines, chalcones, and phenylthioethers. Finally, it could be used as a fluorescent probe for the detection of biological molecules.
Méthodes De Synthèse
3-Br-5-F-5-OH-Phenol can be synthesized from 3-bromo-5-fluorophenol, which can be obtained from a commercial supplier. The synthesis involves the reaction of 3-bromo-5-fluorophenol with an excess of sodium hydroxide in methanol. The reaction is carried out at room temperature and the resulting product is 3-Br-5-F-5-OH-Phenol.
Propriétés
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2/c13-9-1-7(3-11(15)5-9)8-2-10(14)6-12(16)4-8/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJCUBRYDNDTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686383 |
Source


|
| Record name | 5-Bromo-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-fluoro-5-hydroxyphenyl)phenol | |
CAS RN |
1261929-76-3 |
Source


|
| Record name | 5-Bromo-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



